molecular formula C12H14N2O2 B12579040 N-(4-acetamidophenyl)but-2-enamide CAS No. 646034-69-7

N-(4-acetamidophenyl)but-2-enamide

Cat. No.: B12579040
CAS No.: 646034-69-7
M. Wt: 218.25 g/mol
InChI Key: OXVQGGGIMGHRPQ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)but-2-enamide is a chemical compound known for its unique structure and properties It is an organic compound that contains both amide and enamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)but-2-enamide typically involves the reaction of 4-acetamidophenylamine with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetamidophenyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enamine group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-(4-acetamidophenyl)butanamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-acetamidophenyl)but-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)but-2-enamide involves its interaction with specific molecular targets. The enamine group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (2E)-but-2-enamide: Shares the enamine functional group but lacks the acetamidophenyl moiety.

    4-acetamidophenyl acetate: Contains the acetamidophenyl group but differs in the ester linkage.

Uniqueness: N-(4-acetamidophenyl)but-2-enamide is unique due to its combination of amide and enamine functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

646034-69-7

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-(4-acetamidophenyl)but-2-enamide

InChI

InChI=1S/C12H14N2O2/c1-3-4-12(16)14-11-7-5-10(6-8-11)13-9(2)15/h3-8H,1-2H3,(H,13,15)(H,14,16)

InChI Key

OXVQGGGIMGHRPQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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